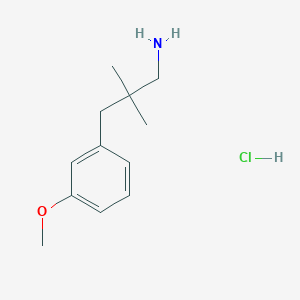
3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride” is a chemical compound that is also known as Tramadol . It is a centrally acting analgesic . The chemical name for tramadol hydrochloride is (±)cis-2-[(dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions .Molecular Structure Analysis
The molecular structure of this compound has been elucidated using techniques such as single-crystal X-ray diffraction . The molecular weight of tramadol hydrochloride is 299.84 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, it undergoes a reaction with (S)-1-(dimethylamino)-2-methylpentan-3-one under Grignard conditions to form an intermediate compound .Physical And Chemical Properties Analysis
Tramadol hydrochloride is a white, crystalline powder that is freely soluble in water and methanol . It has a pKa of 9.41 and the n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .科学的研究の応用
Polymeric Materials and High-Spin Organic Polymers
Triarylamine-bearing poly(1,4-phenylenevinylene) showcases a method for creating high molecular weight, high-spin organic polymers with significant durability and solvent-solubility. This research introduces a facile preparation technique that enhances the polymer's redox properties due to the pendant arylamine moiety, suggesting potential applications in electronic and spintronic devices (Takashi Kurata, Yong‐Jin Pu, H. Nishide, 2007).
Antimicrobial and Anticoccidial Activity
Research into the synthesis of compounds from furans, specifically focusing on 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, revealed their potent antimicrobial and anticoccidial activities. This study highlights the potential of these compounds in developing new therapeutic agents for treating microbial infections and coccidiosis, a disease affecting poultry (M. Georgiadis, 1976).
Histological Applications
A study on acid catalysis of the formaldehyde condensation reaction for histochemical demonstration of tryptamines and methoxylated phenylethylamines indicates a significant increase in fluorescence yield, suggesting an improved method for the detection and analysis of these compounds in biological specimens. This method offers specificity for indolylethylamines and hydroxylated or methoxylated phenylethylamines, providing a valuable tool for histological studies (A. Björklund, U. Stenevi, 1970).
Environmental Chemistry and Pesticide Degradation
The photoassisted Fenton reaction's ability to completely oxidize metolachlor and methyl parathion in water, resulting in the mineralization of these pesticides to harmless end products, is an important discovery in environmental chemistry. This method presents an effective solution for the remediation of pesticide-contaminated water, underscoring the potential for developing more sustainable and environmentally friendly agricultural practices (J. Pignatello, Yunfu. Sun, 1995).
Safety and Hazards
作用機序
Target of Action
The primary target of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as Tramadol, is the μ-opioid receptor (μOR) . The μOR is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of opioids .
Mode of Action
Tramadol acts by binding to the μOR, resulting in the inhibition of the reuptake of norepinephrine and serotonin . This dual mechanism of action, involving both opioid receptor binding and monoamine reuptake inhibition, contributes to its analgesic effect .
Biochemical Pathways
Tramadol’s action primarily affects the pain transmission pathways in the spinal cord. By binding to the μOR and inhibiting the reuptake of norepinephrine and serotonin, it enhances the inhibitory effects on pain transmission . This results in an overall decrease in the perception of pain.
Pharmacokinetics
Tramadol is well absorbed orally with an absolute bioavailability of 75% . It is rapidly distributed in the body, and its plasma protein binding is about 20% . Tramadol is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . The mean elimination half-life is about 6 hours . The O-demethylation of tramadol to M1, the main analgesic effective metabolite, is catalysed by cytochrome P450 (CYP) 2D6, whereas N-demethylation to M2 is catalysed by CYP2B6 and CYP3A4 .
Result of Action
The molecular and cellular effects of Tramadol’s action result in analgesia, or pain relief. This is achieved through its interaction with the μOR and the subsequent inhibition of norepinephrine and serotonin reuptake . These actions lead to a decrease in the transmission of pain signals, thereby reducing the perception of pain.
Action Environment
The action, efficacy, and stability of Tramadol can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP2D6 enzyme can affect the metabolism of Tramadol, potentially impacting its analgesic efficacy . Additionally, factors such as pH can influence the ionization state of Tramadol, potentially affecting its absorption and distribution within the body.
特性
IUPAC Name |
3-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,9-13)8-10-5-4-6-11(7-10)14-3;/h4-7H,8-9,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPHWPXVRMKMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

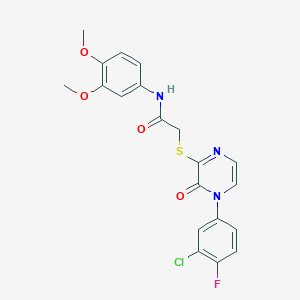
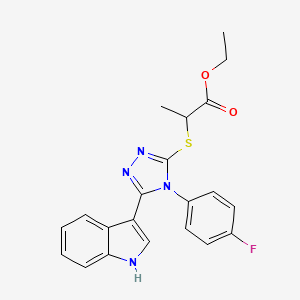
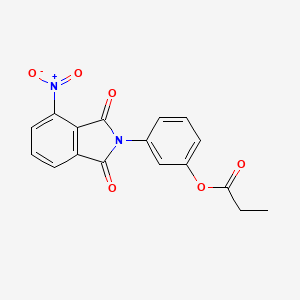

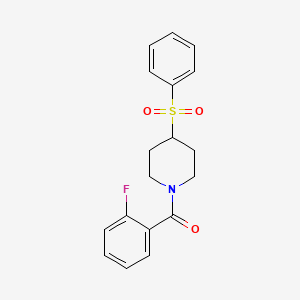
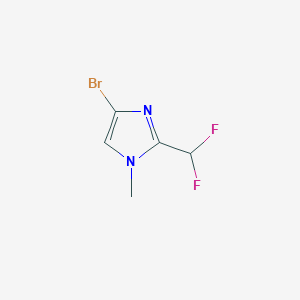
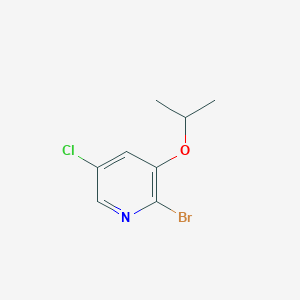

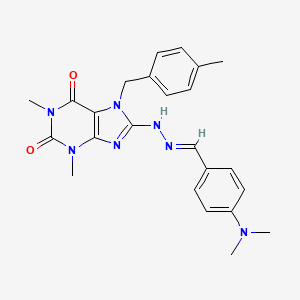
![Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904869.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2904872.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2904873.png)